molecular formula C18H17N3O2 B1392737 N-(1-Benzyl-3-methyl-2-oxo-1,2-dihydroquinoxalin-6-yl)acetamide CAS No. 1243075-52-6

N-(1-Benzyl-3-methyl-2-oxo-1,2-dihydroquinoxalin-6-yl)acetamide

Cat. No.: B1392737
CAS No.: 1243075-52-6
M. Wt: 307.3 g/mol
InChI Key: SLETZFVKCAJPSL-UHFFFAOYSA-N
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Description

N-(1-Benzyl-3-methyl-2-oxo-1,2-dihydroquinoxalin-6-yl)acetamide is a synthetic organic compound belonging to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This specific compound is characterized by the presence of a benzyl group, a methyl group, and an acetamide group attached to the quinoxaline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Benzyl-3-methyl-2-oxo-1,2-dihydroquinoxalin-6-yl)acetamide typically involves the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound such as benzil under acidic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base like sodium hydride.

    Acetylation: The final step involves the acetylation of the amino group on the quinoxaline ring using acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of a carboxylic acid derivative.

    Reduction: Reduction reactions can target the carbonyl group in the quinoxaline ring, potentially converting it to a hydroxyl group.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of N-(1-Benzyl-3-carboxyl-2-oxo-1,2-dihydroquinoxalin-6-yl)acetamide.

    Reduction: Formation of N-(1-Benzyl-3-methyl-2-hydroxy-1,2-dihydroquinoxalin-6-yl)acetamide.

    Substitution: Various N-(1-Substituted-3-methyl-2-oxo-1,2-dihydroquinoxalin-6-yl)acetamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(1-Benzyl-3-methyl-2-oxo-1,2-dihydroquinoxalin-6-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound has shown potential as a pharmacophore for the development of new drugs. It exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers are investigating its mechanism of action and potential therapeutic applications.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it a candidate for use in optoelectronic devices.

Mechanism of Action

The mechanism of action of N-(1-Benzyl-3-methyl-2-oxo-1,2-dihydroquinoxalin-6-yl)acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it could inhibit bacterial enzymes, thereby exhibiting antimicrobial activity. The exact pathways and molecular targets are still under investigation and vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    N-(1-Benzyl-2-oxo-1,2-dihydroquinoxalin-6-yl)acetamide: Lacks the methyl group at the 3-position.

    N-(1-Benzyl-3-methyl-2-oxo-1,2-dihydroquinoxalin-6-yl)propionamide: Has a propionamide group instead of an acetamide group.

    N-(1-Benzyl-3-methyl-2-oxo-1,2-dihydroquinoxalin-6-yl)benzamide: Contains a benzamide group instead of an acetamide group.

Uniqueness

N-(1-Benzyl-3-methyl-2-oxo-1,2-dihydroquinoxalin-6-yl)acetamide is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of the benzyl and methyl groups, along with the acetamide moiety, allows for a wide range of chemical modifications and biological activities, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(1-benzyl-3-methyl-2-oxoquinoxalin-6-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-12-18(23)21(11-14-6-4-3-5-7-14)17-9-8-15(20-13(2)22)10-16(17)19-12/h3-10H,11H2,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLETZFVKCAJPSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2)NC(=O)C)N(C1=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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